Product packaging for Macromonomer AA 6(Cat. No.:CAS No. 122525-04-6)

Macromonomer AA 6

Cat. No.: B1168244
CAS No.: 122525-04-6
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Description

Macromonomer AA 6 is a high-quantity monomer with a polymerizable functional group, designed for the creation of custom graft polymers with minimal homopolymer formation. Its primary research value lies in providing a versatile pathway to engineer polymers with a precise balance of trade-off properties—such as crystallinity and amorphousness, or hydrophilicity and water repellency—that are difficult to achieve with simple monomers or linear polymers . This capability is crucial for advanced applications in developing high-performance materials. When copolymerized with other monomers, this macromonomer facilitates the formation of well-defined graft chains, significantly altering the bulk properties of the resulting material. This makes it an invaluable tool for formulating specialized paints, precision molding materials, pressure-sensitive adhesives, and efficient mold release agents . Furthermore, the strategic use of sequenced macromonomers is a powerful approach in polymer science for investigating and controlling material properties, enabling researchers to develop novel materials for applications ranging from drug delivery to specialty plastics . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

122525-04-6

Molecular Formula

C53H82N16O11

Synonyms

Macromonomer AA 6

Origin of Product

United States

Synthetic Methodologies for Macromonomer Aa 6

Controlled Radical Polymerization Approaches for Macromonomer AA 6

Controlled Radical Polymerization (CRP) techniques are widely used for synthesizing polymers with well-defined structures and narrow molecular weight distributions. These methods are particularly valuable for creating macromonomers with precise end-group functionality, which is essential for subsequent polymerization or copolymerization reactions.

Atom Transfer Radical Polymerization (ATRP) Routes for this compound

ATRP is a versatile CRP technique that allows for the synthesis of polymers with controlled molecular weights and low dispersities cmu.edu. The mechanism involves a reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex, controlling the concentration of active radicals cmu.edu.

For the synthesis of this compound via ATRP, an initiator containing a polymerizable functional group (which will become the macromonomer's polymerizable end-group) would be used. The polymerization of a suitable monomer (or monomers) would then proceed in a controlled manner, resulting in a polymer chain with the desired degree of polymerization and a terminal halogen atom. This halogen atom can then be converted into the final polymerizable end-group of this compound through post-polymerization modification or by using a functional initiator/terminator acs.orgrsc.org.

Studies have shown the successful application of ATRP in synthesizing various macromonomers, such as vinyl ether-based macromonomers with a methacryloyl group at the initiating end cmu.edukyoto-u.ac.jp. The combination of living cationic polymerization to create a base polymer and subsequent ATRP to introduce the macromonomer character has also been reported cmu.edukyoto-u.ac.jp. ATRP can also be coupled with techniques like nitroxide radical coupling to facilitate macromonomer synthesis acs.org.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for this compound

RAFT polymerization is another powerful CRP technique that provides excellent control over molecular weight, polydispersity, and end-group functionality acs.org. It involves the use of a chain transfer agent (CTA) that reversibly reacts with the propagating radicals, establishing an equilibrium between active and dormant species acs.org.

To synthesize this compound using RAFT, a CTA bearing the desired polymerizable end-group would be employed. The polymerization of the chosen monomer(s) would then be mediated by the CTA, leading to the formation of polymer chains with controlled lengths and the specific end-group derived from the CTA acs.orgepa.gov. Alternatively, a functional monomer could be incorporated during the polymerization, or post-polymerization modification of a RAFT-synthesized polymer could introduce the polymerizable end-group.

RAFT has been successfully used to synthesize a variety of macromonomers with different end-group functionalities, including norbornenyl, vinyl, and cinnamyl groups, by utilizing functional CTAs acs.orgepa.gov. The versatility of RAFT lies in its compatibility with a wide range of monomers and reaction conditions tandfonline.comtandfonline.com.

Catalytic Chain Transfer (CCT) Polymerization for this compound

Catalytic Chain Transfer (CCT) polymerization is a free-radical polymerization technique that utilizes catalytic chain transfer agents, typically low-spin cobalt(II) complexes, to produce polymers with controlled molecular weights and high proportions of vinyl end-groups rsc.orgresearchgate.netrsc.orgwikipedia.org.

For the synthesis of this compound via CCT, the polymerization of a suitable monomer would be carried out in the presence of a catalytic chain transfer agent. This process efficiently generates polymer chains with a vinyl end-group, which serves as the polymerizable functionality of the macromonomer rsc.orgresearchgate.netrsc.org. CCT is particularly effective for methacrylate (B99206) monomers, yielding high yields of macromonomers with vinyl termini rsc.orgwikipedia.org.

While CCT is highly efficient for generating vinyl-terminated polymers, it's important to note that in some cases, the products might function more as addition-fragmentation agents rather than traditional macromonomers in subsequent radical polymerizations wikipedia.org. However, the technique remains a valuable route for introducing polymerizable end-groups.

Nitroxide-Mediated Radical Polymerization (NMP) Strategies for this compound

Nitroxide-Mediated Radical Polymerization (NMP) is another CRP technique that allows for the synthesis of polymers with controlled architectures and functionalities acs.orgacs.org. NMP utilizes stable nitroxide radicals to reversibly terminate growing polymer chains, establishing a dynamic equilibrium between dormant and active species acs.orgacs.org.

Synthesizing this compound via NMP could involve using a functional initiator containing a polymerizable group or introducing the polymerizable end-group through post-polymerization modification of an NMP-synthesized polymer. The controlled nature of NMP allows for the preparation of polymers with defined molecular weights and narrow polydispersities, which are desirable characteristics for macromonomers acs.orgacs.org.

Studies have demonstrated the synthesis of macromonomers from NMP-made polyacrylates through thermal reactivation and subsequent chain transfer reactions acs.orgacs.org. NMP, like ATRP and RAFT, is a valuable tool for creating well-defined macromonomers for various applications nih.govpublish.csiro.au.

Living Anionic Polymerization for this compound

Living anionic polymerization is a chain-growth polymerization technique that allows for the synthesis of polymers with precise control over molecular weight, polydispersity, and end-group functionality, often resulting in polymers with very narrow molecular weight distributions researchgate.netfigshare.comresearchgate.netamazon.com. The absence of inherent termination and transfer reactions in ideal living anionic systems enables the synthesis of polymers with predictable chain lengths and reactive chain ends researchgate.net.

For the synthesis of this compound using living anionic polymerization, the polymerization of a suitable monomer would be initiated by an anionic initiator. The living polymer chain end can then be reacted with an electrophilic quenching agent containing the desired polymerizable functional group figshare.comtandfonline.comacs.org. This end-capping reaction allows for the precise introduction of the macromonomer's polymerizable end-group.

Living anionic polymerization has been successfully applied to synthesize various end-functionalized polymers and macromonomers, such as polystyrene and polyisoprene with vinylphenyl end groups figshare.comacs.org and hydroxy-functionalized PMMA macromonomers with styryl or allyl functionalities tandfonline.com. The technique is particularly effective for monomers like styrene (B11656) and dienes, although controlling the polymerization of monomers like methyl methacrylate requires carefully chosen conditions researchgate.netamazon.com.

Living Cationic Polymerization for this compound

Living cationic polymerization is another controlled chain-growth polymerization technique that allows for the synthesis of polymers with controlled molecular weights and end-group functionalities, particularly for monomers like vinyl ethers and styrenes rsc.orgfigshare.comtandfonline.com. Similar to living anionic polymerization, living cationic systems minimize termination and chain transfer, enabling the preparation of polymers with defined characteristics.

The synthesis of this compound via living cationic polymerization could involve initiating the polymerization of a suitable monomer with a functional initiator containing a polymerizable group or terminating the living cationic chain end with a functional terminating agent tandfonline.com. This approach allows for the incorporation of the polymerizable end-group at the chain end.

Living cationic polymerization has been used to synthesize end-functionalized polymers and macromonomers with various functionalities, including methacrylate and styryl groups tandfonline.com. The combination of living cationic polymerization to synthesize a base polymer followed by other techniques like ATRP has also been demonstrated for macromonomer synthesis cmu.edukyoto-u.ac.jp.

Ring-Opening Metathesis Polymerization (ROMP) for this compound Precursors

Ring-Opening Metathesis Polymerization (ROMP) is a versatile technique for synthesizing polymers from cyclic monomers, including cyclic macromonomers. nih.govacs.org This method is particularly useful for creating polymers with defined structures and can be applied to the synthesis of macromonomer precursors. ROMP of norbornenyl macromonomers, for instance, is a preferred method for synthesizing bottlebrush polymers with high grafting density. rsc.org The chemical structure of the macromonomer significantly influences the rate of ROMP. rsc.org

Entropy-driven ROMP (ED-ROMP) of strainless macromonomers has been employed to prepare sequence-controlled polyesters with controlled molecular weights. nih.gov This approach involves the synthesis of cyclic macromonomers, which can be achieved through ring-closing metathesis or macrolactonization reactions. nih.gov The use of cis-olefins in the metathesis-active segment of these macromonomers has been shown to enhance molecular weight control and lead to narrow dispersities. nih.gov

Modified Grubbs metathesis catalysts have been utilized in cyclopolymerizations of 1,6-heptadiene (B165252) macromonomers. nih.gov ROMP can also be used in a "graft-through" approach to create bottle-brush polymers by polymerizing a macromonomer containing a norbornene group. nih.gov

Post-Polymerization Functionalization for End-Group Modification of this compound

Post-polymerization functionalization involves modifying a pre-formed polymer chain to introduce specific functional groups, such as a polymerizable end-group to create a macromonomer. nih.govresearchgate.netrsc.org This approach offers a versatile route to tailor the properties of polymers. Instead of starting with a monomer containing the polymerizable group (an inimer), the functional group can be conjugated onto the polymer after polymerization. nih.gov

High-efficiency reactions like azide-alkyne click chemistry and NHS ester transesterification have been employed for post-polymerization functionalization to create macromonomers or modify polymers with initiator motifs for subsequent polymerization. nih.gov For instance, azide-alkyne click chemistry was used to conjugate a ROMPable group onto a polymer, which was then used in a "graft through" ROMP to create bottle brush polymers. nih.gov Another approach involves conjugating a new initiator onto the polymer chain end or monomer side chains to synthesize block or comb/bottle-brush polymers. nih.gov

Post-polymerization modification can also be applied to polymers synthesized by ROMP using reactions like Wittig olefination to introduce new functionalities. mdpi.com This allows for fine-tuning the bulk properties of the macromolecule. mdpi.com

Influence of Reaction Conditions on this compound Purity and Yield

The reaction conditions significantly impact the purity and yield of macromonomers. Factors such as temperature, solvent, initiator concentration, monomer concentration, and the presence of additives like chain transfer agents play crucial roles. mcmaster.caacs.orggoogle.comuq.edu.au

For example, in the synthesis of poly(dimethylacrylamide) macromonomers via anionic polymerization, controlling the molecular weight and stereoregularity, which affects solubility, was achieved by carefully selecting the reaction temperature and solvent. mcmaster.ca The addition of a coordinating agent like triethylborane (B153662) was found to influence the solubility of the polymer product. mcmaster.ca Achieving high purity in macromonomers, especially for biomedical applications, is essential and requires minimizing residual monomers and reagents. mcmaster.ca

In step-growth polymerization, maintaining precise stoichiometry of reactants is critical for obtaining high molecular weight polymers, which can be challenging with macromonomers due to their size and potential for entrapped solvents. academie-sciences.fr

Studies on the aqueous-phase copolymerization of macromonomers, such as the copolymerization of acrylic acid (AA) and polyethylene (B3416737) glycol 2-methyl-2-propenyl ether (HPEG), have shown that monomer concentration influences reactivity ratios and polymerization kinetics. researchgate.netmdpi.comacs.org The rate of consumption of monomers can be dependent on their concentration. mdpi.com

Optimized reaction conditions, including temperature and reaction time, are crucial for achieving high conversion and yield in macromonomer synthesis. acs.orgresearchgate.net For instance, a synthesis of N-alkyl methacrylamide (B166291) monomers using a green catalyst achieved high conversion and selectivity at room temperature. researchgate.net Conversely, some polymerizations of macromonomers may require longer reaction times to achieve high conversions, especially at lower concentrations of the polymerizable group. acs.org The choice of initiator and its concentration also affect the molecular weight and conversion in polymerization reactions. google.comvt.edu

The purification of macromonomers is also a critical step influencing purity. Techniques like precipitation and drying under vacuum are commonly employed. google.com

Data

While specific detailed research findings and data tables directly pertaining to "this compound" synthesis under varying conditions were not extensively found in the provided search results beyond its basic characterization musechem.com, the general principles and data from the synthesis of other macromonomers can be illustrative.

For instance, studies on the synthesis of poly(dimethylacrylamide) macromonomers highlight the impact of reaction conditions on molecular weight and polydispersity. mcmaster.ca

Reaction Temperature (°C)SolventCoordinating Agent (Triethylborane)Solubility in THFMolecular Weight (Mn)Polydispersity (Mw/Mn)
0TetrahydrofuranPresentSolubleControlledLow
-77TetrahydrofuranPresentSolubleControlledLow
Standard ConditionsTetrahydrofuranAbsentInsolubleNot PredefinedNot Predefined

Note: This table is illustrative based on findings for poly(dimethylacrylamide) macromonomers and not specific to this compound. mcmaster.ca

Research on the synthesis of vinyl ether-based macromonomers for polycarboxylate superplasticizers also discusses different preparation methods and purification techniques, implying the importance of these factors for obtaining high purity macromonomers. researchgate.net

Studies on ROMP of macromonomers provide insights into the influence of macromonomer structure on polymerization rate, which indirectly relates to reaction efficiency and potentially yield. rsc.org

Data regarding the influence of monomer concentration on reactivity ratios in copolymerization of macromonomers like HPEG and AA demonstrate how reaction conditions affect the resulting copolymer composition, which is relevant for controlling the structure of polymers incorporating macromonomers. researchgate.netmdpi.comacs.org

MonomerInitial Weight Fraction (%)Reactivity Ratio (r)
HPEGVariedVaries
AAVariedVaries

Note: This table represents a general trend observed in the copolymerization of HPEG and AA and is not specific kinetic data for this compound. researchgate.netmdpi.comacs.org

The purity of macromonomers is often characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and assess the degree of functionalization. mcmaster.cagoogle.comgoogle.comscirp.orgmdpi.com

Characterization TechniqueInformation Provided
GPCMolecular Weight (Mn, Mw), Polydispersity (Mw/Mn)
1H NMRStructural confirmation, Degree of functionalization
13C NMRStructural confirmation, Stereoregularity
FTIRIdentification of functional groups

Note: These are general characterization techniques used for macromonomers. mcmaster.cagoogle.comscirp.orgmdpi.com

Polymerization Kinetics and Mechanisms of Macromonomer Aa 6

Homopolymerization Kinetics of Macromonomer AA 6

Studies on the homopolymerization kinetics of macromonomers provide fundamental insights into their self-propagation behavior. While specific kinetic data for the homopolymerization of "this compound" are not extensively detailed in the provided search results under this exact designation, general principles of macromonomer homopolymerization kinetics can be inferred from related studies.

Homopolymerization of macromonomers, particularly those with methacrylate (B99206) or acrylate (B77674) end-groups, can be achieved through conventional free radical polymerization uni.lu. Kinetic studies on the homopolymerization of poly(dimethylsiloxane) macromonomers terminated with a methyl methacrylate end group (PDMS-MA) have yielded the ratio between the rate of propagation and termination (k(p)/k(t)^1/2) uni.lu. This ratio was observed to decrease with increasing molecular weight of the macromonomers uni.lu. The apparent rate of propagation was found to be proportional to the initiator concentration raised to the power of 2.2 and the monomer concentration for appropriate polymerization conditions uni.lu.

The topological effect can significantly influence the polymerization kinetics and mechanisms of macromonomers due to their larger size compared to regular monomers nih.govfishersci.ie. As the reaction progresses, the formation of a brush segment adjacent to the polymerization center can act as a hindrance to propagation, potentially resulting in a molecular-weight dependence of the propagation rate fishersci.ie.

Copolymerization Behavior of this compound with Small-Molecule Monomers

Copolymerization of macromonomers with small-molecule monomers is a primary route for synthesizing graft copolymers via the "grafting-through" method wikipedia.orgnih.govnih.govwikipedia.org. This process involves the copolymerization of a macromonomer with a lower molecular weight monomer, where the macromonomer's polymerizable end-group is incorporated into the growing backbone chain, forming grafts nih.gov. The ratio of monomer to macromonomer concentrations and their copolymerization behavior dictate the number of grafted chains nih.gov.

The copolymerization behavior of macromonomers with small-molecule monomers is influenced by various factors, including the relative reactivities of the monomers, steric hindrance associated with the macromonomer, and the reaction conditions nih.govepa.gov. Studies on the copolymerization of macromonomers with monomers like acrylic acid (AA) and methacrylic acid (MAA) are particularly relevant, given the "AA" designation in "this compound" epa.govthegoodscentscompany.comacgih.orgwikipedia.org.

The kinetics of aqueous-phase copolymerization of water-soluble monomers, such as acrylic acid type monomers and polyethylene (B3416737) glycol methacrylate monomers (like HPEG), are more complex than in organic systems, as they depend on variables like monomer concentration, pH, and ionic strength epa.govacgih.orgnih.gov.

Reactivity Ratios of this compound in Copolymerization

Reactivity ratios are critical parameters that describe the relative propensity of a propagating chain to add one type of monomer versus another in a copolymerization reaction fishersci.ca. These ratios significantly influence the composition and sequence distribution of the resulting copolymer epa.govfishersci.ca.

Reactivity ratios can be determined using various methods, including Fineman-Ross, Kelen-Tüdös, and non-linear least squares methods, based on copolymer composition data obtained at low conversions or over the entire conversion range thegoodscentscompany.comfishersci.ca.

Compositional Drift and Sequence Distribution in Copolymers of this compound

Differences in monomer reactivity ratios inevitably lead to compositional drift during copolymerization, where the instantaneous composition of the copolymer changes as the reaction progresses due to the differential consumption of the monomers epa.govfishersci.ca. If one monomer is significantly more reactive than the other, the copolymer formed at the beginning of the reaction will be richer in the more reactive monomer, and the remaining monomer mixture will become increasingly depleted in that monomer, leading to a drift in the copolymer composition over time epa.govfishersci.ca.

In systems like AA-HPEG copolymerization, where the reactivity ratio of AA is much higher than that of the HPEG macromonomer, a clear compositional drift is observed, with the initial copolymer being richer in AA epa.gov. This compositional drift affects the sequence distribution of monomer units along the polymer chain, which in turn influences the final properties of the copolymer epa.govfishersci.cachem960.com.

Controlling compositional drift and achieving desired sequence distributions are important for tailoring copolymer properties epa.govfragranceu.com. Strategies such as controlled monomer feeding in semi-batch reactors can be employed to influence copolymer composition and sequence distribution chem960.comfragranceu.com.

Grafting-Through Mechanism of this compound

The grafting-through mechanism is a widely used method for synthesizing graft copolymers by the copolymerization of macromonomers with small-molecule comonomers nih.govnih.govnih.govfishersci.cafishersci.caeasychem.orgnih.gov. In this mechanism, the macromonomer, possessing a polymerizable end group (e.g., acrylate or methacrylate), acts as a monomer and is incorporated into the growing main chain of the polymer nih.govnih.gov. Each incorporated macromonomer molecule forms a branch point, with the macromonomer chain becoming a graft side chain nih.govwikipedia.org.

This method allows for the synthesis of graft polymers with well-defined side chains, provided that the macromonomers themselves are well-defined nih.govnih.gov. The polymerization can be carried out using various techniques, including free-radical polymerization and controlled radical polymerization methods like ROMP nih.govnih.gov. However, the presence of bulky macromonomers can introduce steric hindrance, which may retard the polymerization rate, particularly for macromonomers with high molecular weights or complex structures nih.goveasychem.org.

The grafting-through approach is particularly valuable for creating comb-like or brush polymers, where polymeric side chains are regularly or semi-regularly spaced along the main polymer backbone wikipedia.org.

Chain Transfer Reactions Involving this compound

Chain transfer reactions are fundamental processes in radical polymerization that affect the molecular weight, molecular weight distribution, and polymer architecture, including the formation of branches wikipedia.orguni.luwikipedia.orguni.lu. These reactions involve the transfer of a radical from a growing polymer chain to another species (monomer, solvent, initiator, or polymer), resulting in the termination of the original chain and the creation of a new radical.

Macromonomers themselves can be involved in chain transfer reactions, although the primary mechanism for their incorporation into a growing chain is typically propagation through their polymerizable end group. However, chain transfer to the macromonomer backbone is also a possibility, which could lead to branching or other structural complexities.

Intermolecular Chain Transfer to Polymer

Intermolecular chain transfer to polymer (CTP) is a type of chain transfer reaction where a radical from a growing polymer chain abstracts an atom (usually hydrogen) from a completed or growing polymer chain wikipedia.orguni.lu. This process terminates the growing chain but creates a new radical on the backbone of the attacked polymer chain nih.gov. This new radical can then initiate the polymerization of monomer, leading to the formation of a branch point and a branched polymer structure nih.gov.

In the context of macromonomer polymerization or copolymerization, intermolecular chain transfer to either the growing main chain or the macromonomer side chains can occur. While intramolecular chain transfer (backbiting) is often more prevalent in some systems, intermolecular transfer to polymer is also significant for understanding polymer microstructure nih.gov. The incidence of intermolecular chain transfer to polymer can be influenced by factors such as temperature, monomer concentration, and the specific monomers involved. For example, in acrylate polymerization, increasing reaction temperature can increase the incidence of backbone hydrogen abstraction, which is involved in chain transfer to polymer.

The formation of branched structures through chain transfer to polymer can have a significant impact on the rheological and mechanical properties of the resulting polymers.

Advanced Polymer Architectures Derived from Macromonomer Aa 6

Graft Copolymers Synthesis via Macromonomer AA-6

The "grafting through" method, which involves the copolymerization of a macromonomer with a comonomer, is a principal strategy for synthesizing graft copolymers. Macromonomer AA-6, with its terminal polymerizable methacryloyl group, is well-suited for this approach. The copolymerization of Macromonomer AA-6 with various vinyl monomers allows for the incorporation of well-defined PMMA side chains onto a different polymer backbone.

Several patents describe the use of Macromonomer AA-6 in the radical polymerization to produce graft copolymers for various applications, such as pigment dispersants. nih.govgoogle.com For instance, a methacrylic copolymer was prepared by the solution polymerization of a monomer mixture that included Macromonomer AA-6. In one example, a mixed solution containing ethyl acrylate (B77674), Macromonomer AA-6, a quaternary product of dimethylaminoethyl methacrylate (B99206), dodecyl mercaptan, and azobisisobutyronitrile was added dropwise to xylene at 100°C to synthesize the graft copolymer.

Another patent details the preparation of a comb copolymer by mixing Macromonomer AA-6 with a vinyl monomer and a polymerization initiator in a halogenated hydrocarbon solvent, followed by aqueous suspension polymerization.

Controlled Branching Density and Distribution

The density and distribution of the grafted side chains in a graft copolymer significantly influence its properties. In the "grafting through" copolymerization involving a macromonomer like Macromonomer AA-6, these parameters can be controlled by the molar ratio of the macromonomer to the comonomer in the feed. A higher feed ratio of Macromonomer AA-6 would theoretically lead to a higher grafting density.

Comb and Bottlebrush Polymer Structures from Macromonomer AA-6

Comb and bottlebrush polymers are specific types of graft copolymers characterized by a high density of polymeric side chains. The synthesis of such structures via the "grafting through" method requires efficient incorporation of the macromonomer. A patent describing the preparation of a comb copolymer mentions the use of Macromonomer AA-6 as the branch-forming component. The process involved dissolving the powdery methacrylic macromonomer in a solution of the backbone-forming monomer and an initiator.

While Macromonomer AA-6 is a suitable candidate for forming the side chains of comb and bottlebrush polymers, specific research articles detailing the synthesis and characterization of such high-density graft polymers using this particular macromonomer are limited. The steric hindrance from the bulky PMMA chains of Macromonomer AA-6 could influence the polymerization kinetics and the achievable grafting density.

Block Copolymers Incorporating Macromonomer AA-6 Segments

The synthesis of block copolymers typically involves sequential monomer addition via a living polymerization technique or the coupling of pre-formed polymer blocks. While Macromonomer AA-6 is a PMMA chain, its use as a building block for linear block copolymers is not its primary design. A patent mentions that an alkali-soluble binder polymer can be a block polymer, and Macromonomer AA-6 is listed as a potential macromonomer for creating graft polymers. nih.gov However, this does not provide direct evidence of its use in forming block copolymer architectures.

Detailed research findings on the incorporation of Macromonomer AA-6 as a distinct segment in a linear block copolymer architecture could not be located in the available scientific literature.

Star Polymers Utilizing Macromonomer AA-6 Arms

Star polymers consist of multiple polymer chains (arms) emanating from a central core. The "arm-first" method for synthesizing star polymers involves the reaction of pre-formed polymer arms with a multifunctional core. In principle, if the terminal methacryloyl group of Macromonomer AA-6 could be modified to react with a core molecule, it could potentially be used to form the arms of a star polymer.

However, a thorough search of scientific databases and patent literature did not yield any specific examples or research on the utilization of Macromonomer AA-6 for the synthesis of star polymers.

Dendronized and Hyperbranched Polymers from Macromonomer AA-6 Precursors

Dendronized and hyperbranched polymers are characterized by their highly branched, tree-like structures. The synthesis of such polymers often involves the use of ABx-type monomers or macromonomers that can undergo self-condensation or be attached to a multifunctional core.

There is no available research in the public domain that describes the use of Macromonomer AA-6 as a precursor for the synthesis of dendronized or hyperbranched polymers. The monofunctional nature of its polymerizable group makes it unsuitable as a primary building block for creating hyperbranched structures through self-condensation.

Advanced Characterization Techniques for Macromonomer Aa 6 and Its Polymers

Spectroscopic Analysis of Macromonomer AA 6 Molecular Structure

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in this compound and its polymers. These techniques probe the interaction of electromagnetic radiation with the molecules, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure and composition of organic compounds, including macromonomers and polymers. It is particularly valuable for end-group analysis in polymers, which can provide insights into the polymerization mechanism and allow for the calculation of the number-average molecular weight (Mn). csbsju.eduwikipedia.orgsigmaaldrich.com

In NMR, the nuclei of atoms (commonly ¹H and ¹³C) in a molecule absorb and re-emit radiofrequency radiation when placed in a strong magnetic field. The specific frequencies at which absorption occurs are dependent on the electronic environment of the nuclei, providing information about the types and connectivity of atoms in the molecule. csbsju.edu For macromonomers and polymers, NMR can identify the repeating units, the end-groups, and any structural defects or branches. csbsju.eduwikipedia.orgsigmaaldrich.com

End-group analysis by NMR involves comparing the integrated signal intensity of protons from the end-groups to the integrated signal intensity of protons from the repeating units along the polymer chain. csbsju.eduwikipedia.orgsigmaaldrich.com This ratio is directly related to the average number of repeating units per polymer chain, thus allowing for the determination of Mn. csbsju.eduwikipedia.orgsigmaaldrich.com For this technique to be effective, the end-group signals must be well-resolved and distinguishable from the signals of the repeating units. wikipedia.orgsigmaaldrich.com The sensitivity of NMR spectrometers can influence the upper limit of the molecular weight that can be accurately determined by end-group analysis, with higher molecular weights becoming more challenging due to the decreasing relative concentration of end-groups. sigmaaldrich.com

NMR spectroscopy can also be used to determine the monomer composition in copolymers and the tacticity (stereochemical arrangement) of monomer units within the polymer chain. sigmaaldrich.comacs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. nih.govspecificpolymers.comufl.edupressbooks.pub It works by measuring the absorption or transmission of infrared light by a sample as a function of wavelength or wavenumber. specificpolymers.comufl.edupressbooks.pub Specific functional groups within a molecule vibrate at characteristic frequencies, leading to the absorption of infrared radiation at corresponding wavelengths. nih.govufl.edupressbooks.pub

FTIR spectroscopy can be applied to this compound to confirm the presence of expected functional groups, such as acrylate (B77674) or methacrylate (B99206) double bonds (indicating the polymerizable group), carbonyl groups, and any other characteristic functionalities within its structure. specificpolymers.com By comparing the acquired spectrum to reference spectra of known compounds or databases, the chemical structure can be verified. ufl.edu FTIR can analyze various sample types, including solids, liquids, and films, with minimal sample preparation often required, especially when using techniques like Attenuated Total Reflection (ATR-FTIR). ufl.edupressbooks.pub Beyond simple functional group identification, FTIR can also be used to monitor the progress of polymerization reactions by observing the disappearance of monomer-specific functional group signals (e.g., C=C stretching vibrations) and the appearance of new signals corresponding to the polymer backbone. specificpolymers.com

Raman Spectroscopy for Reaction Monitoring and Structural Insights

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR spectroscopy. mdpi.comacs.org It is based on the inelastic scattering of light by molecules, where the scattered light has different frequencies compared to the incident light. mdpi.com The frequency shifts correspond to the vibrational modes of the molecules, providing a unique spectral fingerprint. mdpi.com

Raman spectroscopy is particularly useful for monitoring polymerization reactions in real-time, including those involving vinyl monomers like those potentially present in this compound. mdpi.commetrohm.comhoriba.comresearchgate.net The Raman band corresponding to the C=C double bond of the monomer is typically strong and decreases in intensity as the polymerization progresses and the double bonds are consumed. mdpi.comresearchgate.net This allows for the direct estimation of monomer conversion over time. mdpi.comresearchgate.net Raman spectroscopy offers advantages such as minimal sample preparation, the ability to analyze samples in various states (solid, liquid, in situ), and compatibility with aqueous environments where FTIR might be less sensitive. mdpi.commetrohm.com It can provide valuable insights into reaction kinetics and mechanisms. horiba.com

Chromatographic Methods for Molecular Weight Distribution and Purity

Chromatographic techniques are essential for determining the molecular weight characteristics and assessing the purity of this compound and its polymers. These methods separate molecules based on different principles, allowing for the analysis of complex mixtures.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molar Mass Averages and Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatography technique that separates macromolecules based primarily on their hydrodynamic volume in solution. atascientific.com.aulcgcindia.compolyanalytik.commeasurlabs.com The sample is injected into a column packed with porous beads. atascientific.com.aupolyanalytik.com Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path through the column and elute later. atascientific.com.aupolyanalytik.com

SEC/GPC is widely used to determine the molecular weight distribution of polymers and macromonomers. atascientific.com.aulcgcindia.commeasurlabs.com From the chromatogram, key molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz), can be calculated. atascientific.com.aulcgcindia.commeasurlabs.com The polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution, is also obtained. lcgcindia.commeasurlabs.com A PDI of 1 indicates a monodisperse sample (all molecules have the same molecular weight), while higher PDI values indicate a broader distribution.

Accurate molecular weight determination by SEC/GPC typically requires calibration with standards of known molecular weights and similar chemical composition and architecture to the sample. polyanalytik.commeasurlabs.com However, coupling SEC with detectors like multi-angle light scattering (MALS) can provide absolute molecular weight information without relying on calibration standards. atascientific.com.aumeasurlabs.comchromatographyonline.com SEC/GPC is a crucial technique for characterizing the molecular size and distribution of this compound and monitoring changes in molecular weight during polymerization or processing. atascientific.com.auacs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating, identifying, and quantifying components in a mixture. uhplcs.comidtdna.commtoz-biolabs.com It involves pumping a liquid mobile phase through a column packed with a stationary phase at high pressure. uhplcs.comgoogle.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. uhplcs.com

HPLC is valuable for assessing the purity of this compound by separating it from impurities, unreacted starting materials, or byproducts. uhplcs.comidtdna.commtoz-biolabs.com The purity can be determined by integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. mtoz-biolabs.com Different types of stationary phases and mobile phases can be used in HPLC, depending on the chemical nature of the compound being analyzed, including reverse-phase and ion-exchange chromatography. idtdna.comgoogle.com

HPLC can also be used to analyze the composition of mixtures containing this compound, such as reaction mixtures or formulations. uhplcs.com Optimization of the mobile phase composition and column selection are critical for achieving good separation and accurate purity and compositional analysis. uhplcs.commtoz-biolabs.com

Microscopic and Imaging Techniques for Polymer Morphology

Microscopic and imaging techniques are indispensable for visualizing the physical structure and morphology of polymers derived from this compound, providing insights into features such as particle size, shape, and the arrangement of polymer chains.

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly

Atomic Force Microscopy (AFM) is a powerful tool for examining the surface topography of polymer films and investigating the self-assembly behavior of macromonomer-derived polymers at the nanoscale. AFM can provide detailed images of polymer surfaces, revealing features such as roughness, phase separation, and the formation of ordered structures. For instance, AFM has been used to characterize the morphology of molecular brushes synthesized via the copolymerization of macromonomers, demonstrating differences in topology originating from macromonomers of different molar masses. acs.org AFM images can show closely packed particles or areas with particles of varying sizes, providing visual evidence of polymer morphology and self-assembly. acs.org The technique can also be used to visualize individual polymer chains under certain conditions, allowing for the measurement of contour lengths and length distributions. academie-sciences.fr

Rheological Characterization of this compound Derived Polymers

Rheology is the study of the flow and deformation of matter, and rheological characterization of polymers derived from this compound provides crucial information about their viscoelastic properties, viscosity, and response to applied stress or strain. This is particularly important for understanding the processing behavior and end-use performance of these polymers, especially in applications like coatings, adhesives, and hydrogels. researchgate.nettoagosei.co.jp

Studies on polymers stabilized by methacrylic acid-containing macromonomers have shown that the rheological properties, such as viscosity and dynamic moduli, are influenced by the macromonomer structure and composition. acs.orgacs.org For instance, latexes stabilized with certain macromonomer copolymers exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate. acs.org The concentration and architecture of the macromonomer can significantly impact the rheological behavior of the resulting polymer solutions or dispersions. acs.orgncsu.edu Factors such as hydrophobicity and the length of spacer chains in hydrophobically modified associative polymers also play a role in dictating their rheology. ncsu.eduacs.org

Macromonomer Type (Example) MAA Content (mol %) Hydrophobe EO Spacer Units Observation (Steady Shear Viscosity) Source
HASE Polymer Varied C18 40 Viscosity increases with MAA content, then shows a moderate increase or slight decrease at higher MAA. ncsu.edu
MAAx-MMAy Copolymer Not specified (part of macromonomer) Not specified (MMA block) Not specified Shear thinning behavior observed in latexes. acs.org

Scattering Techniques for Solution and Bulk Properties (e.g., Light Scattering, Small-Angle X-ray Scattering)

Scattering techniques, such as Light Scattering (Static and Dynamic Light Scattering - SLS and DLS) and Small-Angle X-ray Scattering (SAXS), are valuable for probing the structural characteristics of this compound and its polymers in solution and in bulk. These techniques provide information on molecular weight, size, shape, aggregation behavior, and the internal structure of polymer systems. researchgate.netembl-hamburg.de

Dynamic Light Scattering (DLS) measures the Brownian motion of macromolecules in solution to determine their diffusion coefficient and, consequently, their hydrodynamic size or hydrodynamic radius (Rh). acs.orgnih.gov DLS is useful for characterizing particle sizes and distributions in polymer dispersions and for studying the aggregation behavior of associative polymers. acs.orgacs.org The intensity of scattered light in DLS is highly sensitive to the size of macromolecules, with larger aggregates significantly influencing the measurements. nih.gov

Static Light Scattering (SLS), or multi-angle light scattering (MALS), analyzes the time-averaged intensity of scattered light to determine the molecular weight (Mw) and radius of gyration (Rg) of macromolecules in solution. nih.govjnanoworld.com SLS can also provide information about the second virial coefficient (A2), which indicates the tendency of polymers to self-aggregate. jnanoworld.com

Small-Angle X-ray Scattering (SAXS) provides structural information on inhomogeneities in electron density within a material, with characteristic dimensions ranging from one to a few hundred nanometers. embl-hamburg.de SAXS is used to analyze the size and shape of particles, as well as the internal structure of disordered and partially ordered systems. embl-hamburg.denih.gov For polymers, SAXS can reveal details about microphase separation, nanodomain sizes, and the arrangement of polymer chains in bulk materials or concentrated solutions. rsc.orgdtic.mil SAXS profiles can indicate the formation of disordered microphase-separated materials or macrophase separation depending on the polymer architecture and composition. rsc.org SAXS is a difference measurement, requiring accurate subtraction of the buffer scattering. diamond.ac.uk

Technique Property Measured Sample State (Solution/Bulk) Key Information Provided Source
Dynamic Light Scattering Hydrodynamic size (Rh), particle size distribution Solution Brownian motion, diffusion coefficient, aggregation acs.orgacs.orgnih.gov
Static Light Scattering Molecular weight (Mw), radius of gyration (Rg), A2 Solution Molecular size, shape, aggregation tendency nih.govjnanoworld.com
Small-Angle X-ray Scattering Electron density inhomogeneities, nanodomain size, shape Solution/Bulk Particle size and shape, internal structure, phase separation rsc.orgembl-hamburg.denih.gov

Thermal Analysis for Polymer Transitions

Thermal analysis techniques, such as Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal transitions and stability of polymers derived from this compound. These techniques provide information about glass transition temperature (Tg), melting temperature (Tm), crystallization behavior, and decomposition temperatures. acs.orgstcrs.com.lyacs.org

Differential Scanning Calorimetry (DSC) measures the heat flow to a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition (Tg), melting (Tm), and crystallization. acs.orgstcrs.com.ly The Tg is a particularly important parameter as it relates to the flexibility and mobility of polymer chains, influencing the material's mechanical properties. DSC has been used to characterize the thermal behavior of polymers derived from macromonomers, revealing glass transition temperatures that can be influenced by factors such as monomer content and polymer architecture. acs.orgncsu.edustcrs.com.ly Multiple scans are often performed in DSC to remove thermal history and obtain reliable Tg values. stcrs.com.ly

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the temperatures at which degradation occurs. acs.orgmdpi.com TGA can be used to determine the decomposition temperatures of polymers and to quantify the amount of volatile components or residual mass. mdpi.com The thermal stability of polymers can be influenced by their chemical structure and composition. acs.orgmdpi.com TGA curves can show mass loss at different temperature ranges, corresponding to the evaporation of adsorbed water or the degradation of polymer chains and functional groups. mdpi.com

Technique Property Measured Information Provided Source
Differential Scanning Calorimetry Heat flow vs. temperature Glass transition temperature (Tg), melting temperature (Tm), crystallization acs.orgncsu.edustcrs.com.ly
Thermogravimetric Analysis Mass change vs. temperature Thermal stability, decomposition temperatures, mass loss acs.orgmdpi.com

Theoretical and Computational Studies of Macromonomer Aa 6 Systems

Molecular Dynamics (MD) Simulations of Macromonomer AA 6 Polymerization and Conformation

Molecular Dynamics (MD) simulations are powerful tools used to characterize the structures and molecular mechanisms of polymers by simulating the positions and velocities of atoms and molecules over time based on interatomic forces. frontiersin.orgmdpi.com These simulations can provide insights into macromolecular structure, dynamics, thermodynamics, and microscopic properties. acs.org MD simulations are particularly useful for exploring the influence of molecular structure on conformation and motion behavior, as well as the evolution of aggregation structures. acs.org

In the context of macromonomers, MD simulations can be applied to study the conformational behavior of the macromonomer chain in different environments (e.g., in solution or bulk) and how the presence of the reactive end group affects its dynamics. While the provided search results discuss MD simulations for studying polymer chain conformation transitions and in situ polymerization of other macromolecular systems acs.orgrsc.org, specific MD simulations focused on the polymerization behavior or detailed conformational analysis of this compound were not found. However, the principles and methodologies of MD simulations applied to other macromonomers and polymers could be directly relevant for investigating the behavior of this compound during copolymerization, including how its PMMA segment and methacryloyl end group interact with comonomers and influence the resulting polymer architecture.

Monte Carlo Simulations for Polymer Architecture and Molecular Weight Distribution

Monte Carlo (MC) simulations, particularly Kinetic Monte Carlo (KMC), are widely used stochastic methods for simulating polymerization processes and predicting detailed polymer microstructural information, including molecular weight distribution (MWD), copolymer composition, and branching architecture. tandfonline.comuwaterloo.canih.govtu-clausthal.deresearchgate.netmdpi.comacs.orgethz.ch MC simulations can directly investigate the structure of individual polymer molecules and provide full distributions of molecular weight and copolymer composition. tandfonline.comresearchgate.net

KMC simulations have been applied to study the copolymerization of macromonomers, providing insights into the development of branched structures and the impact of reaction conditions on polymer topology. tandfonline.comnih.govtu-clausthal.de They can predict macromonomer content and branching levels as a function of time. nih.govtu-clausthal.de While the search results highlight the utility of Monte Carlo simulations for understanding macromonomer copolymerization and predicting properties like MWD and branching tandfonline.comuwaterloo.canih.govtu-clausthal.deresearchgate.netmdpi.comacs.orgethz.ch, specific Monte Carlo simulation studies focused on predicting the polymer architecture or molecular weight distribution resulting from the polymerization of this compound were not found. However, MC methods are well-suited for simulating the incorporation of a macromonomer like AA 6 into a growing polymer chain and analyzing the resulting complex architectures.

Kinetic Modeling and Simulation of this compound Polymerization

Kinetic modeling and simulation involve developing mathematical models based on elementary reaction mechanisms to predict the progress of polymerization reactions and the characteristics of the resulting polymers. These models can utilize techniques like population balances and the method of moments. uwaterloo.ca

Kinetic models are essential for understanding the main features of polymerization processes and optimizing synthesis conditions. uwaterloo.ca They can predict monomer conversion, average molecular weights, polydispersity index, and copolymer composition. uwaterloo.ca Kinetic simulations have been applied to study the polymerization of macromonomers, considering factors such as diffusion limitations and the topological effects of the macromonomer structure on reaction kinetics. mdpi.com While the search results discuss kinetic modeling for various polymerization systems, including those involving macromonomers uwaterloo.canih.govtu-clausthal.demdpi.comacs.orgmdpi.comchemrxiv.org, specific kinetic modeling and simulation studies focused solely on the polymerization kinetics of this compound were not found. Such studies would involve defining the specific reaction steps and rate constants for the copolymerization of this compound with other monomers.

Coarse-Grained (CG) Models for this compound Systems

Coarse-grained (CG) models are simplified representations of molecular systems where groups of atoms are lumped together into single effective particles or beads. frontiersin.orgnih.govneutron-sciences.orgneutron-sciences.org This reduction in the number of degrees of freedom allows for the simulation of larger systems and longer timescales compared to all-atom MD simulations, making them suitable for studying the large-scale structures and dynamics of polymers. acs.orgnih.govneutron-sciences.orgneutron-sciences.org

CG models are useful for exploring a wide range of polymer design parameters, including molecular weights, chemistries, and architectures. acs.org They can provide insights into phenomena such as polymer chain relaxation, structural rearrangements, and self-assembly. acs.orgnih.govneutron-sciences.orgneutron-sciences.orgnih.govaip.org For this compound, CG models could be developed to study the behavior of the macromonomer chains in different environments, their interactions with other polymer chains, and how their architecture influences the properties of the resulting copolymers. While the search results discuss the application of CG models to various macromolecular systems and their advantages frontiersin.orgacs.orgnih.govneutron-sciences.orgneutron-sciences.orgnih.govaip.org, specific CG modeling studies focused on this compound systems were not found. Developing a CG model for this compound would involve defining the mapping of atoms to CG beads and determining the effective interactions between these beads, potentially parameterized from experimental data or all-atom simulations of smaller segments.

Applications of Macromonomer Aa 6 in Advanced Materials Science

Development of Functional Coatings and Adhesives

Macromonomer AA 6 finds application in the formulation of adhesives and coatings, contributing to their functional properties. Its unique molecular structure is likely responsible for its performance in these areas fishersci.pt. Specifically, this compound (also referred to as AA-6 MMA macromonomer by Toagosei Co., Ltd.) has been mentioned in the context of optically clear adhesives, suggesting its role in developing materials with specific optical and adhesive characteristics nih.gov. The incorporation of macromonomers into adhesive formulations can enhance performance on various substrates, including those with low surface energy fishersci.ca. Macromonomers containing methacrylic acid have also been explored as stabilizers in the development of water-borne coatings derived from latexes, influencing properties such as rheological behavior and contact angle uni.lu. The broader use of macromonomers in coatings and surface modification is a recognized approach to impart desired functionalities fishersci.pt.

Modifiers for Surface Polarity and Interfacial Properties

This compound is noted for its application in coatings and surface modification, suggesting its ability to alter surface polarity and interfacial properties fishersci.pt. The modification of surfaces to control properties like wettability and adhesion is a significant area of materials science. Grafting polymers onto a surface or incorporating specific monomers and macromonomers into a material's composition can effectively tailor its surface characteristics and improve compatibility with other materials. For example, the acrylic acid content in poly(methyl methacrylate-co-acrylic acid) copolymers has been shown to significantly impact the surface and interfacial properties of their aqueous solutions. Polymeric modifiers, including those synthesized through free radical polymerization, are developed to achieve desired surface functionalities, such as improved adhesion or antifouling properties. The specific contribution of this compound in modifying surface polarity and interfacial properties aligns with these general principles of polymer-based surface engineering.

Advanced Polymer Engineering and Nanotechnology Applications

Macromonomers serve as valuable building blocks in the field of advanced polymer engineering, enabling the synthesis of polymers with complex architectures, such as graft copolymers and molecular brushes. These materials exhibit properties distinct from their linear counterparts and find applications in various advanced technologies. Macromonomers are also relevant in nanotechnology, particularly in the creation of nanoparticles and nanocomposites. For instance, amphiphilic copolymers derived from macromonomers can self-assemble into nanoscale structures like micelles, liposomes, and vesicles, which are explored for applications such as drug delivery and encapsulation. While the search results highlight the role of macromonomers in these advanced areas, specific detailed research findings on the use of this compound (CAS 122525-04-6) in advanced polymer engineering or nanotechnology applications beyond its use in coatings and adhesives (which can be considered advanced materials) were not found.

Sensing and Optical Material Development

Macromonomers and polymers derived from them have potential applications in the development of sensing and optical materials. The ability to design polymers with tailored structures and properties makes them suitable for use in electronic, optical, and sensing devices. This compound has been specifically mentioned in the context of optically clear adhesives nih.gov. Optically clear adhesives are crucial components in various optical applications, including displays and touch screens. The use of this compound in such formulations suggests its contribution to achieving the required optical clarity and adhesive performance for these materials. While other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) are known for their use in the optical industry, such as in contact lenses, the specific application of this compound in optically clear adhesives is a direct link to its role in optical material development.

Future Perspectives and Emerging Research Directions for Macromonomer Aa 6

Integration of Artificial Intelligence and Machine Learning in Macromonomer AA 6 Design and Synthesis

Sustainable and Green Synthesis Routes for this compound

The development of sustainable and green synthesis routes is a critical focus in modern chemistry, aiming to reduce environmental impact and utilize renewable resources researchgate.netnih.gov. While specific green synthesis methods for this compound were not detailed in the search results, the broader field of green polymer chemistry offers promising avenues researchgate.netmdpi.com. Utilizing bio-based substitutes for harmful solvents and employing environmentally friendly catalysts are key aspects of green synthesis researchgate.netmdpi.com. Research is exploring the use of renewable resources as starting materials for polymer production and employing green methods for polymer synthesis researchgate.net. For instance, studies have reported the metal-free synthesis of macromonomers from renewable resources like lactic acid using eco-catalysts researchgate.netlpnu.ua. Future research could investigate adapting such green chemistry principles to the synthesis of this compound or its components. This might involve exploring alternative, less toxic solvents, developing more energy-efficient reaction conditions, or identifying bio-derived starting materials that could be incorporated into the poly(methyl methacrylate) segment or the methacryloyl end group. The emphasis on reducing catalyst residues, especially for polymers intended for certain applications, aligns with green chemistry principles and is a relevant consideration for this compound synthesis mdpi.com.

Exploration of Novel Stimuli-Responsive Architectures from this compound

Stimuli-responsive polymers, capable of undergoing reversible changes in properties upon exposure to external stimuli such as temperature, pH, light, or chemical environment, are of significant interest for various advanced applications acs.orgfigshare.comugent.bemdpi.com. Macromonomers are valuable building blocks for constructing complex polymer architectures, including graft and comb copolymers, which can exhibit stimuli-responsive behavior acs.orgfigshare.comresearchgate.netamericanchemicalsuppliers.com. While the search results did not specifically describe stimuli-responsive architectures derived directly from this compound, the incorporation of macromonomers into copolymers is a known strategy to impart such properties acs.orgfigshare.comamericanchemicalsuppliers.com. For example, temperature- and pH-sensitive copolymer architectures have been prepared using atom transfer radical polymerization (ATRP) of temperature-sensitive macromonomers with monomers that introduce pH responsiveness figshare.comugent.be. Future research could explore copolymerizing this compound with various functional monomers to create novel stimuli-responsive materials. By carefully designing the copolymer composition and architecture, it may be possible to create materials that respond to specific triggers, opening up potential applications in areas like controlled release, smart coatings, or sensors. The ability to tune the hydrophilicity and sequence of macromonomer-based systems influences their thermal properties and stability, which is crucial for designing stimuli-responsive materials americanchemicalsuppliers.com.

Advanced Characterization Methodologies for In Situ Polymerization of this compound

Advanced characterization techniques are essential for understanding the kinetics and mechanisms of polymerization and for precisely defining the structure and properties of resulting polymers mdpi.comacs.orgscispace.comresearchgate.net. For in situ polymerization processes involving this compound, such as its copolymerization with other monomers, advanced characterization methodologies can provide crucial insights. Techniques like size exclusion chromatography (SEC), nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (e.g., MALDI-TOF, ESI-MS) are commonly used to characterize macromonomers and their copolymers, providing information on molecular weight, molecular weight distribution, composition, and end-group fidelity mdpi.comacs.orgscispace.comresearchgate.net. In situ characterization techniques, which allow monitoring the polymerization process in real-time, are particularly valuable for controlled polymerization methods acs.org. While specific in situ characterization studies for the polymerization of this compound were not highlighted, the broader trend in polymer science is towards developing and applying such advanced techniques to gain a deeper understanding of polymerization kinetics and the evolution of polymer structure acs.orgacs.org. Future research could focus on applying advanced in situ characterization methods to the polymerization of this compound to optimize reaction conditions and achieve precise control over the final polymer architecture. Techniques like in situ NMR or time-resolved spectroscopic methods could provide valuable data on monomer conversion, macromonomer incorporation, and chain growth during copolymerization.

Q & A

Q. What are the primary synthetic routes for Macromonomer AA 6, and how do reaction conditions influence molecular weight control?

this compound is typically synthesized via controlled polymerization techniques such as ring-opening metathesis polymerization (ROMP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. For ROMP, catalyst selection (e.g., Grubbs G3) and monomer concentration (~0.03 M in THF) are critical for achieving low polydispersity (PD < 1.2) and backbone degrees of polymerization (DP) up to 500 units . RAFT requires precise macromonomer design to minimize β-scission side reactions, which generate unintended midchain radicals and equilibrium-driven byproducts .

Key Variables to Optimize :

  • Catalyst-to-monomer ratio
  • Solvent purity and degassing protocols
  • Quenching methods (e.g., ethyl vinyl ether for ROMP)

Q. How do chromatographic techniques (e.g., HPLC, SEC) resolve molecular weight distribution and purity challenges in this compound?

High-performance liquid chromatography (HPLC) is superior for analyzing macromonomer purity, n-mer distribution, and molecular weight in a single run, particularly for acrylate-based systems. Size exclusion chromatography (SEC) complements this by providing conformational data but may struggle with high-MW species (>50 kDa) due to column limitations . For accurate results:

  • Calibrate columns with narrow-dispersity polystyrene standards.
  • Use THF or DMF as eluents to prevent aggregation.

Example Workflow :

TechniquePurposeLimitations
HPLCPurity analysis, MW distributionLimited resolution for branched polymers
SECConformational analysisHigh-MW tailing artifacts

Q. What experimental strategies mitigate homopolymer formation during graft copolymer synthesis using this compound?

Homopolymerization is a common side reaction in graft systems. Strategies include:

  • Stoichiometric control : Limit free initiator/chain-transfer agent.
  • Kinetic monitoring : Use real-time FTIR or Raman spectroscopy to track monomer conversion and adjust feed rates .
  • Post-synthesis purification : Fractional precipitation (e.g., methanol for polyacrylates) to isolate graft copolymers from homopolymers .

Advanced Research Questions

Q. How do monomer reactivity ratios (e.g., EPEG-AA systems) influence copolymerization efficiency and cement dispersion performance?

Reactivity ratios (r₁, r₂) for this compound with ethylene oxide-based comonomers (e.g., EPEG) determine sequence distribution. For EPEG-AA systems, higher EPEG activity (~1.2–1.5 vs. AA’s ~0.8) promotes alternating copolymerization, enhancing cement paste dispersion by 20–30% compared to IPEG-AA systems. Experimental validation via NMR kinetics or Mayo-Lewis plots is critical to confirm theoretical predictions .

Q. What analytical methods resolve contradictions in thermal stability data for this compound graft copolymers?

Discrepancies in thermogravimetric analysis (TGA) often arise from:

  • Branch density : Higher grafting reduces thermal stability due to steric hindrance.
  • End-group effects : Residual catalysts (e.g., Ru from ROMP) accelerate degradation. Mitigation :
  • Combine TGA with evolved gas analysis (EGA-MS) to identify degradation pathways.
  • Compare SEC-MALS (multi-angle light scattering) data to rule out MW effects .

Q. How do midchain radicals and β-scission side reactions impact RAFT polymerization outcomes for this compound?

β-scission generates macromonomers with terminal double bonds, which propagate to form midchain radicals. This creates an equilibrium between propagating chains and dormant species, affecting MW control. To minimize this:

  • Optimize chain-transfer agent (CTA) structure (e.g., trithiocarbonates over dithioesters).
  • Conduct polymerization at lower temperatures (e.g., 60°C vs. 80°C) to suppress radical mobility .

Methodological Recommendations

  • Data Validation : Cross-reference SEC with MALDI-TOF for low-MW species (<5 kDa) to detect oligomeric byproducts .
  • Controlled Environments : Use glovebox-synthesized macromonomers to avoid oxygen/moisture interference in ROMP .
  • Ethics & Reproducibility : Document catalyst batch numbers and solvent lot IDs to ensure experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.